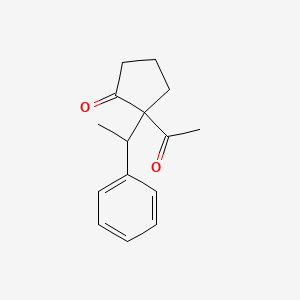
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is an organic compound with the molecular formula C15H18O2 It is a cyclopentanone derivative that features an acetyl group and a phenylethyl group attached to the cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between cyclopentanone and an appropriate aldehyde or ketone. For instance, the reaction between cyclopentanone and acetophenone in the presence of a base catalyst such as potassium hydroxide can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Solid-base catalysts like potassium fluoride impregnated on alumina have been shown to be effective in such processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. Additionally, its phenyl ring allows for interactions with aromatic receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetylcyclopentanone
- 2-Phenylethylcyclopentanone
- 2-Acetyl-2-(1-phenylethyl)cyclohexanone
Uniqueness
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is unique due to the presence of both an acetyl group and a phenylethyl group on the cyclopentanone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-acetyl-2-(1-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11(13-7-4-3-5-8-13)15(12(2)16)10-6-9-14(15)17/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
COYYHABIRDWKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2(CCCC2=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
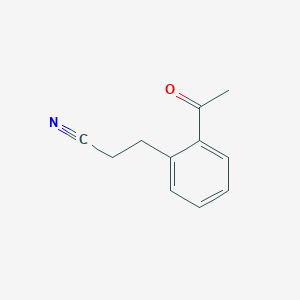
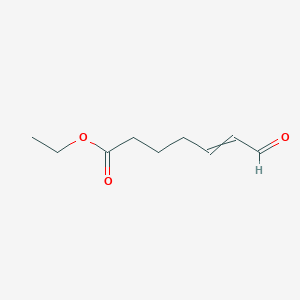
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
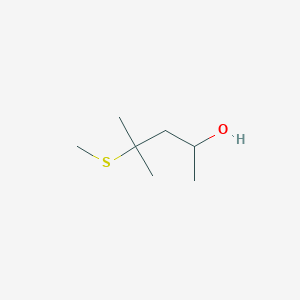
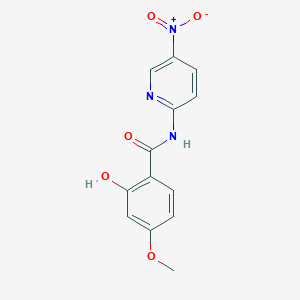

![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
